10-Fold Lower Michaelis Constant (K_B) for Deoxyribosyl Transfer by Crithidia luciliae Deoxyribonucleosidase Compared to Unmodified Purine
In trans-N-deoxyribosylase assays using purine-2′-deoxyribonucleosidase from Crithidia luciliae, the target compound (6-methylpurine) exhibited a Michaelis constant for deoxyribosyl acceptor (K_B) of 351 ± 87 μM, approximately 10-fold lower than that of unmodified purine (K_B = 3.91 ± 0.8 mM), indicating markedly higher affinity for the enzyme's active site [1].
| Evidence Dimension | Michaelis constant for deoxyribosyl acceptor (K_B) |
|---|---|
| Target Compound Data | 351 ± 87 μM |
| Comparator Or Baseline | Purine: 3.91 ± 0.8 mM |
| Quantified Difference | ~10-fold lower K_B (higher affinity) |
| Conditions | Crithidia luciliae purine-2′-deoxyribonucleosidase, deoxyribosyl transfer assay, pH and temperature not specified in abstract but standard for enzyme kinetics |
Why This Matters
This 10-fold higher affinity for the deoxyribonucleosidase active site translates to more efficient enzymatic conversion at lower substrate concentrations, a critical parameter for designing sensitive detection assays or optimizing prodrug activation in gene therapy systems.
- [1] Steenkamp, D. J., & Hälbich, T. J. F. (1992). Substrate specificity of the purine-2′-deoxyribonucleosidase of Crithidia luciliae. Biochemical Journal, 287(1), 125-129. View Source
